N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a pyrrolidine group (a five-membered ring containing nitrogen), and a bromophenyl group (a benzene ring with a bromine atom attached). These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the rigid indole and pyrrolidine rings. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction. The carbonyl groups (C=O) and the nitrogen in the pyrrolidine ring could also be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The various functional groups could also influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structures similar to "N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" are often synthesized through advanced chemical reactions, including Suzuki-Miyaura cross-coupling, and have potential applications in the development of pharmaceuticals and materials science. For instance, the Suzuki‐Miyaura Cross‐Coupling method prepares vinylacetanilide derivatives, showcasing the utility of palladium catalysts and aryl halides in constructing complex molecules with indole ring systems (Cottineau, Kessler, & O’Shea, 2006).
Antimicrobial Activity
Some derivatives similar in structure have been studied for their antimicrobial activity. Research into 2-bromo-N-(phenylsulfonyl)acetamide derivatives demonstrates the synthesis of compounds with significant antimicrobial properties. This suggests that compounds with bromophenyl and acetamide groups could be promising for developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant and Anti-inflammatory Activities
Compounds with bromoacetylbenzofuran reacted with pyridine have shown potential anticonvulsant and anti-inflammatory activities, which indicates the significance of exploring the biological activities of complex acetamide derivatives for therapeutic applications (Dawood et al., 2006).
Antitumor Activity
The synthesis of N-(pyridin-4-yl) acetamide derivatives derived from scaffolds known for anti-mitotic agents shows good cytotoxicity on cancerous cell lines, suggesting a potential route for developing new anticancer drugs. This exemplifies how structural manipulation of acetamide derivatives can lead to compounds with significant biological activities (Moghadam & Amini, 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and altering their activity. The indole group is a common feature in many drugs and can interact with various biological targets. The exact mechanism of action would need to be determined through biological testing .
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3/c23-15-6-5-7-16(12-15)24-22(29)21(28)18-13-26(19-9-2-1-8-17(18)19)14-20(27)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGZIXVAIOCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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